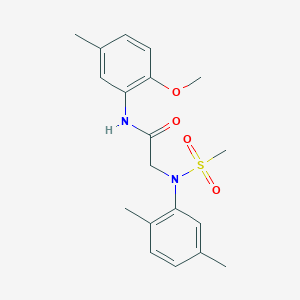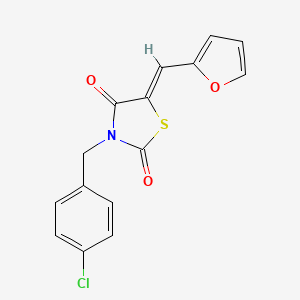![molecular formula C17H15BrN2O3S B3677360 N-{[(4-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3677360.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide
Overview
Description
N-{[(4-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide, commonly known as ABAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ABAM is a member of the benzamide family and has a molecular weight of 424.3 g/mol.
Mechanism of Action
The mechanism of action of ABAM is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. ABAM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
ABAM exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABAM also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, ABAM has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
ABAM has several advantages and limitations for lab experiments. One of the advantages is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, ABAM has been shown to have low toxicity, which is important for the development of safe and effective drugs. However, one of the limitations of ABAM is its complex synthesis process, which requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on ABAM. One of the areas of research is the development of ABAM-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of ABAM and its potential interactions with other drugs. Moreover, the development of more efficient and cost-effective synthesis methods for ABAM is also an area of future research.
Conclusion:
In conclusion, ABAM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. ABAM has several advantages and limitations for lab experiments, and there are several future directions for the research on ABAM. The development of ABAM-based drugs for the treatment of cancer and inflammatory diseases is a promising area of research.
Scientific Research Applications
ABAM has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. ABAM has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, ABAM has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
Properties
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-5-bromo-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-10(21)11-3-6-13(7-4-11)19-17(24)20-16(22)14-9-12(18)5-8-15(14)23-2/h3-9H,1-2H3,(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOUJMBSLBSYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3677279.png)

![3-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3677301.png)

![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3677316.png)
![N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3677319.png)
![3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3677324.png)
![1-(3-bromophenyl)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3677332.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3677336.png)
![3-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3677341.png)
![4-isopropoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677347.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677357.png)
![2,4-dichloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3677367.png)

